molecular formula C20H20N2OS B2788221 N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenylbutanamide CAS No. 832687-85-1

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenylbutanamide

Cat. No.: B2788221
CAS No.: 832687-85-1
M. Wt: 336.45
InChI Key: UUKWJPLPDSBMFA-UHFFFAOYSA-N
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Description

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenylbutanamide is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenylbutanamide typically involves the formation of the thiazole ring followed by the attachment of the phenyl and butanamide groups. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 4-aminophenyl-4-phenylbutanamide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow processes to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce different functional groups to the thiazole or phenyl rings .

Scientific Research Applications

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenylbutanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenylbutanamide is unique due to its specific structure, which combines a thiazole ring with phenyl and butanamide groups.

Properties

IUPAC Name

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-15-21-19(14-24-15)17-10-12-18(13-11-17)22-20(23)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,10-14H,5,8-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKWJPLPDSBMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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